2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(2,4-dimethylphenyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(2,4-dimethylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a benzenesulfonyl group, two dimethylphenyl groups, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:
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Formation of the Benzenesulfonyl Intermediate: : The initial step involves the sulfonylation of 2,3-dimethylaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired intermediate.
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Acylation Reaction: : The benzenesulfonyl intermediate is then subjected to an acylation reaction with 2,4-dimethylphenylacetyl chloride. This step is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : This compound can undergo oxidation reactions, particularly at the methyl groups attached to the aromatic rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
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Substitution: : The aromatic rings in this compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes from the methyl groups.
Reduction: Formation of sulfides or thiols from the sulfonyl group.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:
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Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules.
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Medicinal Chemistry: : This compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
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Material Science: : It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The acetamide moiety may also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)acetamide: This compound lacks the benzenesulfonyl group, making it less complex and potentially less active in certain applications.
2,4-dimethylbenzenesulfonamide: This compound lacks the acetamide moiety, which may affect its binding properties and overall activity.
Uniqueness
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(2,4-dimethylphenyl)acetamide is unique due to the presence of both the benzenesulfonyl and acetamide groups
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(2,4-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-17-13-14-22(19(3)15-17)25-24(27)16-26(23-12-8-9-18(2)20(23)4)30(28,29)21-10-6-5-7-11-21/h5-15H,16H2,1-4H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOOGYYQDBIION-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(C2=CC=CC(=C2C)C)S(=O)(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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